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Compound of Interest

Compound Name: 2-[2-(Aminomethyl)phenyllethanol

Cat. No.: B146949

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-[2-
(aminomethyl)phenyl]ethanol as a key intermediate in the synthesis of pharmaceuticals. The
primary focus of this document is its application in the synthesis of the antidepressant drug,
Reboxetine.

Introduction

2-[2-(Aminomethyl)phenyl]ethanol is a valuable building block in organic synthesis,
particularly for the preparation of morpholine-containing pharmaceutical compounds. Its
bifunctional nature, possessing both a primary amine and a primary alcohol, allows for the
construction of complex heterocyclic scaffolds. A prominent application of this intermediate is in
the stereoselective synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI)
used for the treatment of clinical depression.

Application in the Synthesis of (S,S)-Reboxetine

The synthesis of the biologically active (S,S)-enantiomer of Reboxetine often involves the use
of chiral precursors and stereoselective reactions. 2-[2-(aminomethyl)phenyl]ethanol, or its
synthetic equivalents, serves as a crucial component for forming the morpholine ring and
incorporating the 2-ethoxyphenoxy moiety characteristic of Reboxetine.
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Synthetic Scheme Overview

Several synthetic routes to Reboxetine have been developed. A common strategy involves the
preparation of a chiral morpholinone intermediate, which is subsequently reduced and further
functionalized. While direct use of 2-[2-(aminomethyl)phenyl]ethanol is one possibility, many
syntheses build this structural motif in a stepwise fashion. Below is a generalized workflow
illustrating a synthetic approach to (S,S)-Reboxetine.
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Caption: Synthetic workflow for (S,S)-Reboxetine.

Quantitative Data from Synthetic Steps

The following table summarizes the reported yields for key transformations in a representative
synthesis of (S,S)-Reboxetine.[1]

Step Reactants Product Yield (%)
) Morpholine Lactam Morpholine Benzyl
Reduction of Lactam ) 97
Intermediate Alcohol (23)
o Morpholine Benzyl Morpholine Bromide
Bromination 95

Alcohol (23), PhsPBr2 Derivative (24)

Morpholine Bromide
o N-Benzyl-protected
Etherification (24), 2-Ethoxyphenol, ) 91
(S,S)-Reboxetine (25)
t-BuOK

N-Benzyl-protected
(S,S)-Reboxetine (25),

N-Debenzylation a-chloroethyl (S,S)-Reboxetine (1) 86
chloroformate,

Methanol

Morpholine Benzyl

Alcohol (23),
Alternative Tricarbonylchromium N-Benzyl-protected
Etherification complex of 1-ethoxy- (S,S)-Reboxetine (25)

2-fluorobenzene,
NaH, Iz

Note: Compound numbers in parentheses correspond to those in the cited literature.[1]

Experimental Protocols

The following are detailed protocols for key steps in the synthesis of (S,S)-Reboxetine, adapted
from published literature.[1]
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Protocol 1: Bromination of Morpholine Benzyl Alcohol

Objective: To convert the hydroxyl group of the morpholine benzyl alcohol intermediate to a
bromide to facilitate subsequent etherification.

Materials:

» Morpholine benzyl alcohol derivative (23)
o Triphenylphosphine dibromide (PhsPBr2)
e Dichloromethane (DCM)

» Round-bottom flask

» Magnetic stirrer and stir bar

» Reflux condenser

e Heating mantle

» Standard work-up and purification equipment (separatory funnel, rotary evaporator, column
chromatography supplies)

Procedure:

e To a solution of the morpholine benzyl alcohol (1 equivalent) in dichloromethane (DCM), add
triphenylphosphine dibromide (1.1 equivalents).

e Heat the reaction mixture to 50 °C.
 Stir the reaction at 50 °C and monitor its progress by thin-layer chromatography (TLC).
o Upon completion, cool the reaction mixture to room temperature.

e Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

o Extract the aqueous layer with DCM (3x).
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o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography on silica gel to afford the morpholine
bromide derivative (24).

Protocol 2: Etherification with 2-Ethoxyphenol

Objective: To couple the morpholine bromide derivative with 2-ethoxyphenol to form the core
structure of Reboxetine.

Materials:

Morpholine bromide derivative (24)
e 2-Ethoxyphenol

o Potassium tert-butoxide (t-BuOK)

e tert-Butanol (t-BuOH)

e Tetrahydrofuran (THF)

» Round-bottom flask

o Magnetic stirrer and stir bar

» Reflux condenser

e Heating mantle

Procedure:

 In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen),
dissolve 2-ethoxyphenol (1.2 equivalents) in a 3:1 mixture of t-BuOH and THF.

e Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution and stir for 15
minutes at room temperature.
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e Add a solution of the morpholine bromide derivative (24) (1 equivalent) in THF to the reaction
mixture.

» Heat the reaction mixture to 80 °C and stir for 24 hours.

e Monitor the reaction by TLC.

o After completion, cool the mixture to room temperature and quench with water.
o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo.

 Purify the residue by flash column chromatography to yield the N-benzyl-protected
Reboxetine derivative (25).

Protocol 3: N-Debenzylation to Yield (S,S)-Reboxetine

Objective: To remove the N-benzyl protecting group to obtain the final active pharmaceutical
ingredient.

Materials:

N-Benzyl-protected Reboxetine derivative (25)

e 0-Chloroethyl chloroformate

e N,N-Diisopropylethylamine (DIPEA)

e Dichloromethane (DCM)

e Methanol (MeOH)

¢ Round-bottom flask

e Magnetic stirrer and stir bar

e Heating mantle
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Procedure:

o Dissolve the N-benzyl-protected Reboxetine derivative (25) (1 equivalent) and DIPEA (1.5
equivalents) in DCM.

e Add a-chloroethyl chloroformate (1.2 equivalents) dropwise to the solution at 0 °C.

 Allow the reaction to warm to room temperature and then heat to 50 °C for 4 hours.

e Monitor the reaction by TLC.

e Upon completion of the first step, cool the mixture and concentrate under reduced pressure.
e Add methanol to the residue and heat the mixture to reflux for 2 hours.

e Cool the reaction mixture and concentrate in vacuo.

» Purify the crude product by recrystallization or column chromatography to afford (S,S)-
Reboxetine (1).

Mechanism of Action of Reboxetine

Reboxetine functions as a selective norepinephrine reuptake inhibitor (NRI). By blocking the
norepinephrine transporter (NET), it increases the concentration of norepinephrine in the
synaptic cleft, thereby enhancing noradrenergic neurotransmission.
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Caption: Mechanism of action of Reboxetine.

These notes and protocols are intended for informational purposes for qualified research
professionals. All procedures should be carried out in a well-ventilated fume hood with
appropriate personal protective equipment. Reaction conditions may need to be optimized for
specific substrates and scales.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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